molecular formula C9H17NO B13224499 6-Oxaspiro[4.5]decan-1-amine

6-Oxaspiro[4.5]decan-1-amine

Cat. No.: B13224499
M. Wt: 155.24 g/mol
InChI Key: GKCPQWUFBKCOJZ-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]decan-1-amine is a chemical compound with the CAS Number 1919050-22-8 and a molecular formula of C9H17NO . It features a unique spirocyclic architecture that integrates an amine functional group with a 6-oxaspiro[4.5]decane scaffold. This structure is characterized by a central carbon atom shared between an amine-containing cyclohexane ring and a tetrahydropyran ring, a feature that can be confirmed by its SMILES notation, NC1CCCC12OCCCC2 . This specific molecular framework makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is offered as the free base, and a related salt form, this compound hydrochloride, is also known in scientific literature, providing researchers with potential options for different experimental conditions . The primary research applications of this compound are derived from its structure. The spirocyclic core is a privileged scaffold in drug discovery due to its three-dimensionality and potential to improve physicochemical properties. The amine group serves as a versatile handle for further chemical derivatization, allowing scientists to synthesize a diverse array of more complex molecules for screening and development. While specific biological mechanisms of action for the parent compound are not detailed in the available data, its primary research value lies in its use as a building block for the construction of potential pharmacologically active agents, such as enzyme inhibitors or receptor modulators. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in accordance with laboratory best practices. Analytical data, including predicted collision cross-section values for mass spectrometry, may be available to aid in compound identification and characterization during research workflows .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

6-oxaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H17NO/c10-8-4-3-6-9(8)5-1-2-7-11-9/h8H,1-7,10H2

InChI Key

GKCPQWUFBKCOJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)CCCC2N

Origin of Product

United States

Structural Characterization and Conformational Analysis of 6 Oxaspiro 4.5 Decan 1 Amine

Spectroscopic Analysis in Elucidating Spirocyclic Architectures (e.g., NMR, IR, Mass Spectrometry)

The definitive structure of spirocyclic molecules, including 6-Oxaspiro[4.5]decan-1-amine, is established through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide critical pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of spirocyclic amines. nih.gov In ¹H NMR spectra of amines, the chemical shifts of protons attached to the nitrogen atom typically appear in the range of 0.5-5.0 ppm, with the exact position influenced by hydrogen bonding and sample concentration. libretexts.org Protons on carbons adjacent to the amine group are deshielded and generally resonate between 2.3-3.0 ppm. libretexts.org For the 6-Oxaspiro[4.5]decane system, specific signals would correspond to the protons on the cyclopentane (B165970) and tetrahydropyran (B127337) rings. For instance, in related spirocyclic systems, ¹³C NMR shows carbons directly bonded to nitrogen in the 10-65 ppm range. libretexts.org Advanced NMR techniques, such as NOESY, are crucial for determining the stereochemistry of diastereomers, which can be separated by methods like HPLC. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The N-H stretching vibrations of primary amines typically appear in the 3300–3500 cm⁻¹ region as two bands. libretexts.org The C-O stretching of the ether linkage in the oxaspirodecane ring would also produce a characteristic strong absorption band. For example, the IR spectrum of a related spirocyclic amine showed N-H stretching at 3356 cm⁻¹ and alkyl C-H stretching at 2928 and 2859 cm⁻¹. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. aip.org The molecular ion peak (M+) for this compound (C₉H₁₇NO) would correspond to a mass-to-charge ratio (m/z) consistent with its molecular formula. nih.gov Fragmentation patterns in spirocycles are often complex but can reveal the structure of the individual rings. aip.org For example, in the mass spectrum of 1,4-dioxaspiro[4.5]decane, a dominant peak corresponding to the protonated cyclohexanone (B45756) ion is observed. aip.org

A summary of expected spectroscopic data for this compound is presented below:

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Signals for protons on the cyclopentane and tetrahydropyran rings, with those adjacent to the nitrogen and oxygen atoms shifted downfield. The -NH₂ protons would appear as a broad signal.
¹³C NMR Distinct signals for each of the nine carbon atoms, with the spiro carbon and carbons bonded to heteroatoms having characteristic chemical shifts.
IR Spectroscopy Characteristic N-H stretching bands for a primary amine (around 3300-3500 cm⁻¹) and a strong C-O stretching band for the ether linkage.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₉H₁₇NO, along with fragmentation patterns indicative of the spirocyclic structure.

Conformational Dynamics of the 6-Oxaspiro[4.5]decane Ring System

The 6-Oxaspiro[4.5]decane ring system is composed of a cyclopentane ring and a tetrahydropyran ring joined at a spiro-center. The conformational flexibility of this system is largely dictated by the interplay of the conformational preferences of each ring and stereoelectronic effects such as the anomeric effect.

The tetrahydropyran ring typically adopts a chair conformation to minimize torsional strain. unicamp.br The cyclopentane ring is more flexible, existing in a dynamic equilibrium between envelope and twist conformations. The spiro fusion introduces significant conformational constraints. nih.gov

Computational methods, such as semiempirical and ab initio calculations, are often employed to analyze the conformational preferences and energy barriers between different conformers of spirocyclic systems. researcher.life These studies can help to predict the most stable conformations and understand the dynamic processes occurring in solution.

Stereochemical Purity and Isomeric Characterization of Spirocyclic Amines

The presence of stereocenters, including the spiro carbon itself if the rings are asymmetric, means that this compound can exist as multiple stereoisomers (enantiomers and diastereomers). hkust.edu.hk The determination of stereochemical purity and the characterization of these isomers are critical aspects of its study.

The synthesis of spirocyclic amines can result in a mixture of stereoisomers. thieme-connect.comnih.gov For example, the Strecker reaction using a chiral amine auxiliary can be employed to introduce a chiral amino acid moiety, but may result in low to moderate diastereoselectivity. nih.gov

Chromatographic Separation: Diastereomers can often be separated using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC), sometimes after derivatization with a chiral reagent. nih.govacs.org Chiral HPLC, in particular, is a powerful tool for separating enantiomers. acs.org

Spectroscopic and Crystallographic Methods: Once separated, the absolute configuration of each stereoisomer must be determined. Single-crystal X-ray diffraction is the most definitive method for assigning the absolute stereochemistry of a crystalline compound. hkust.edu.hkiucr.org In the absence of suitable crystals, spectroscopic methods can provide clues. For instance, Nuclear Overhauser Effect (NOESY) NMR experiments can be used to determine the relative stereochemistry of diastereomers by identifying protons that are close in space. nih.gov

The synthesis and characterization of stereochemically pure spirocyclic amines are essential for their potential applications, as different stereoisomers can exhibit vastly different biological activities. nih.gov

Molecular Interactions and Receptor Engagement Mechanisms of 6 Oxaspiro 4.5 Decan 1 Amine Analogs

In Vitro Receptor Binding Affinity and Selectivity Profiling (e.g., Opioid Receptors, Sigma Receptors)

The affinity and selectivity of a ligand for its target receptors are fundamental determinants of its pharmacological profile. For analogs of 6-oxaspiro[4.5]decan-1-amine, these properties are typically characterized using in vitro radioligand binding assays. In these experiments, the analog's ability to displace a known radioactive ligand from specific receptor subtypes (e.g., mu (μ), delta (δ), kappa (κ) opioid receptors, and sigma-1 (σ₁) and sigma-2 (σ₂) receptors) is measured, yielding an inhibition constant (Ki) or IC50 value, where a lower value indicates higher binding affinity.

Analogs based on a spirocyclic framework have demonstrated distinct binding profiles. For instance, research into structurally related azaspiro[4.5]decanyl amides revealed compounds with potent and highly selective affinity for the μ-opioid receptor (MOR), while showing almost no tendency to bind to the κ-opioid receptor (KOR). nih.govdrugbank.com This highlights the spirocyclic system's role in orienting pharmacophoric elements in a manner that is highly favored by the MOR over other opioid receptor subtypes.

One of the most well-characterized analogs is (3-methoxythiophen-2-yl)methylamine, also known as oliceridine (B1139222) (TRV130). Studies have consistently shown that oliceridine possesses a very high binding affinity for the μ-opioid receptor. unipd.it

Furthermore, the broader class of spirocyclic compounds has been investigated for their interaction with sigma receptors. Chromenone derivatives featuring various terminal amine motifs, including cyclic structures, have been identified as potent and selective ligands for the σ₁ receptor. nih.gov For example, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one displayed a Ki value of 27.2 nM for the σ₁ receptor, demonstrating significant affinity. nih.gov This indicates that the spiro-piperidine and related cyclic amine substructures are well-tolerated by sigma receptors and can be optimized for high-affinity binding.

Table 1: Representative In Vitro Receptor Binding Affinities of Spirocyclic Analogs
Compound ClassTarget ReceptorBinding Affinity (Ki)Selectivity ProfileSource
Oliceridine (TRV130)μ-Opioid ReceptorHigh Affinity (nM range)Highly selective for μ-opioid receptor. unipd.it
1-Azaspiro[4.5]decan-10-yl amidesμ-Opioid ReceptorPotent (nM range)Selective for μ-receptor; virtually no κ-receptor binding. nih.govdrugbank.com
1-Azaspiro[4.5]decan-10-yl amidesκ-Opioid ReceptorWeak Affinity- nih.gov
Chromenone Derivatives (e.g., Compound 20)σ₁ Receptor27.2 nMSelective for σ₁ over σ₂ (28-fold). nih.gov
Chromenone Derivatives (e.g., Compound 12)σ₁ Receptor19.6 nM- nih.gov

Cellular Signaling Pathway Modulation (e.g., G Protein Coupling, β-Arrestin Recruitment)

Upon binding to a GPCR, a ligand can trigger multiple downstream intracellular signaling cascades. The two most prominent pathways for opioid receptors are the G-protein pathway, which is primarily associated with therapeutic effects like analgesia, and the β-arrestin pathway, which is linked to receptor desensitization, internalization, and certain adverse effects. unipd.it Ligands that differentially activate these pathways are known as "biased agonists" or "functionally selective" ligands. unipd.itnih.gov

Analogs of this compound have been at the forefront of biased agonism research. Oliceridine (TRV130) is a seminal example of a G-protein biased agonist at the μ-opioid receptor. unipd.it In cellular assays, such as those measuring G-protein activation (e.g., [³⁵S]GTPγS binding) or downstream effectors (e.g., calcium mobilization), oliceridine acts as a potent MOR agonist. unipd.it However, in assays that measure β-arrestin 2 recruitment, such as Bioluminescence Resonance Energy Transfer (BRET), it is significantly less efficacious compared to traditional opioids like morphine. unipd.it This signaling profile—strong G-protein activation with minimal β-arrestin recruitment—is a key design objective for developing improved analgesics.

The development of biased ligands is an active area of research, with studies showing that modifications to a ligand's structure can fine-tune its signaling profile. For example, C-terminal modifications of peptide agonists have been shown to reduce β-arrestin recruitment at both δ- and μ-opioid receptors while maintaining G-protein signaling potency. nih.gov This demonstrates that the two pathways can be effectively separated through rational chemical design. nih.gov

Table 2: Functional Signaling Profiles of Representative GPCR Ligands
Compound/ClassReceptorG-Protein Activationβ-Arrestin RecruitmentSignaling BiasSource
Oliceridine (TRV130)μ-Opioid ReceptorPotent AgonistPartial Agonist / Low EfficacyG-Protein Biased unipd.it
Endomorphin-2 Analogsμ-Opioid ReceptorSelective AgonistsVariable (Different degrees of bias observed)Varies with structure unipd.it
C-Terminal Modified Enkephalin Analogsδ- & μ-Opioid ReceptorsRetained PotencyReduced EfficacyG-Protein Biased nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivativesδ-Opioid ReceptorAgonistLow Efficacy / Partial RecruitmentSlightly G-Protein Biased nih.gov

Molecular Mechanism of Ligand-Target Recognition (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding affinity and functional selectivity of this compound analogs are governed by specific, non-covalent interactions within the receptor's binding pocket. High-resolution crystal structures of opioid receptors have illuminated these interactions, confirming and refining earlier models based on structure-activity relationships. nih.gov

A cornerstone of opioid ligand recognition is the interaction between the ligand's protonated amine and a highly conserved aspartic acid residue (Asp) in the third transmembrane helix (TM3) of the receptor. nih.govnih.gov This forms a strong ionic bond, or salt bridge, that anchors the ligand in the binding pocket. For this compound analogs, the amine group on the cyclohexane (B81311) ring is positioned to form this critical interaction.

Other key interactions include:

Hydrophobic Interactions: The aromatic portions of the ligands engage with hydrophobic pockets within the receptor. For example, in δ-opioid receptor agonists, an N-phenylacetamide moiety can embed deep within the binding pocket, forming edge-to-face hydrophobic interactions with residues like tyrosine (Y129). nih.gov The rigid spirocyclic core itself helps to optimally position these groups. nih.gov

Hydrogen Bonding: Beyond the primary salt bridge, hydrogen bonds play a crucial role in stabilizing the ligand-receptor complex and determining selectivity. For many opioid ligands, a phenolic hydroxyl group forms a hydrogen bond network with a conserved histidine residue in TM6. nih.gov For analogs like oliceridine, heteroatoms within the aromatic substituents can also act as hydrogen bond acceptors or donors with polar residues in the binding site.

Molecular dynamics simulations and mutagenesis studies have further revealed that interactions with specific receptor domains can dictate signaling outcomes. For some aminergic GPCRs, ligand interactions with TM5 are critical for G-protein activation, whereas engagement with the extracellular loop 2 (EL2) is essential for β-arrestin recruitment. nih.gov

Structure-Based Ligand Design Principles from Interaction Data

Data from binding, signaling, and structural studies provide a powerful foundation for the rational, structure-based design of new ligands with improved properties. By understanding the specific interactions that drive affinity, selectivity, and signaling bias, chemists can strategically modify the this compound scaffold.

Key design principles that have emerged include:

Targeting Signaling Bias: The discovery that oliceridine is a G-protein biased agonist was a direct result of systematic structure-activity relationship studies. unipd.it This has established a clear principle: modifying substituents on the spirocyclic core can uncouple G-protein signaling from β-arrestin recruitment. A general strategy for creating β-arrestin biased compounds for some GPCRs involves designing molecules that minimize interactions with TM5 while enhancing contact with EL2. nih.gov

Modulating Affinity and Selectivity: The conformationally restricted nature of the spirocyclic system is key to its utility. It reduces the entropic penalty of binding and locks substituents into well-defined spatial orientations. Studies on azaspiro[4.5]decane amides showed that tertiary amides were potent and selective MOR ligands, while more flexible secondary amides were weak, demonstrating that conformational constraint is critical for high affinity. nih.gov

Enhancing Favorable Interactions: The introduction of specific functional groups can create new, favorable interactions. For example, adding methyl groups to the aromatic ring of peptide agonists can enhance hydrophobic interactions within the receptor's binding pocket, leading to elevated μ-opioid receptor affinities. unipd.it Similarly, designing ligands that can form specific hydrogen bonds with non-conserved residues among receptor subtypes is a classic strategy for achieving selectivity.

Structure Activity Relationship Sar Studies of 6 Oxaspiro 4.5 Decan 1 Amine Derivatives

Impact of Substituent Modifications on Molecular Recognition

The modification of substituents on the 6-oxaspiro[4.5]decane core is a critical strategy for optimizing interactions with biological targets. SAR studies have demonstrated that the nature and position of these substituents profoundly influence binding affinity and functional activity.

A prominent example is the development of TRV130 (Oliceridine), a potent G protein-biased MOR agonist. filizolalab.orgmdpi.com The structure of TRV130, (3-methoxythiophen-2-yl)methylamine, highlights several key substituent choices that enhance molecular recognition. filizolalab.orgsci-hub.seacs.org The pyridin-2-yl group at the C9 position and the (3-methoxythiophen-2-yl)methyl group on the amine were the result of extensive optimization to achieve high potency and the desired signaling bias. mdpi.comresearchgate.net

Further research into dual-target ligands for the MOR and dopamine (B1211576) D3 receptor (D3R) has provided detailed SAR data on various substitutions. nih.gov In one series of compounds, the amine of the spirocyclic core was linked to different arylpiperazine moieties, which served as dopamine receptor pharmacophores. The choice of the arylpiperazine substituent significantly impacted D3R affinity. For instance, replacing a 4-(2-methoxyphenyl)piperazine with a 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine or a 3-(piperazin-1-yl)benzo[d]isothiazole scaffold led to derivatives with varied affinities and selectivities for the D3R and D2R. nih.gov

Another approach involved modifying the linker between the spirocyclic core and the secondary pharmacophore. Shortening the alkyl linker or introducing a cyclopropyl (B3062369) amino group instead of a piperazine (B1678402) led to compounds with distinct binding profiles. nih.gov These studies underscore that even subtle changes, such as moving from a secondary to a tertiary amine by N-propylation, can affect physicochemical properties and target engagement, even if binding affinities are not drastically altered. nih.gov

Table 1: Impact of Amine Substituent Modification on Receptor Binding Affinity (Ki, nM) nih.gov
CompoundAmine Substituent (Linked to 6-Oxaspiro[4.5]decane core)MOR Ki (nM)D3R Ki (nM)
Compound 76-CH2CH2-[1-(6-(trifluoromethyl)pyridin-2-yl)piperazine]14653
Compound 77-CH2CH2-[3-(piperazin-1-yl)benzo[d]isothiazole]154117
Compound 78-CH2CH2-[trans-2-(4-chlorophenyl)cyclopropan-1-amine]2.947
Compound 121-CH2CH2-CH2-[trans-2-(4-chlorophenyl)cyclopropan-1-amine]3.82.1
Compound 122-CH2CH2-CH2-[1-(6-(trifluoromethyl)pyridin-2-yl)piperazine]1.50.89

Stereochemical Influence on Biological Activity Profiles

Stereochemistry plays a paramount role in the biological activity of 6-oxaspiro[4.5]decan-1-amine derivatives, as the three-dimensional arrangement of atoms dictates the precise fit into a receptor's binding pocket. The spirocyclic center and any additional stereocenters within the molecule can lead to diastereomers with markedly different pharmacological profiles.

The development of TRV130 (Oliceridine) is a definitive case study on the importance of stereochemistry. mdpi.com The molecule possesses a chiral center at the C9 position of the spirocyclic ring system. SAR studies revealed a strong preference for the (9R) configuration. filizolalab.orgacs.org This specific stereoisomer, (9R)-TRV130, was found to be responsible for the desired G protein signaling bias at the μ-opioid receptor, which separates it from conventional opioids that strongly engage β-arrestin pathways. filizolalab.orgmdpi.com The opposite enantiomer, (9S)-TRV130, would not be expected to exhibit the same unique and therapeutically beneficial signaling profile, demonstrating that a single chiral center can be the determining factor for the compound's mechanism of action.

The relative configuration of substituents on the rings is also crucial. For example, in the synthesis of related spirocyclic systems, the stereochemistry of intermediates is carefully controlled, as it dictates the final geometry of the product. ontosight.airesearchgate.net The synthesis of oxa-spirocycles often involves stereoselective steps, such as palladium(II)-catalyzed intramolecular C(sp3)−O bond formation, which relies on chiral auxiliaries to establish the desired stereochemistry. researchgate.net This highlights the fundamental importance of controlling the 3D structure from the earliest synthetic stages to achieve the intended biological activity.

Scaffold Modifications and Bioisosteric Replacements in Spirocyclic Amine Optimization

Altering the core scaffold is a key strategy in drug discovery to improve properties, explore new chemical space, and establish novel intellectual property. researchgate.net In the context of spirocyclic amines, this can involve changing ring sizes, introducing or moving heteroatoms, or replacing parts of the scaffold with bioisosteric equivalents. bldpharm.com

Spirocyclic scaffolds are valued for their ability to combine structural complexity and rigidity, allowing substituents to be positioned in predictable orientations. nih.gov Modifications to the 6-oxaspiro[4.5]decane scaffold are undertaken to fine-tune these spatial arrangements and improve physicochemical properties. One example of a scaffold modification is the exploration of related spiroacetal systems. For instance, the synthesis of 1,6,9-trioxaspiro[4.5]decanes represents a bioisosteric replacement within the pyran portion of the related 1,6-dioxaspiro[4.5]decane system. researchgate.net Such modifications, which involve adding or moving a heteroatom, can alter the molecule's polarity, hydrogen bonding capacity, and conformation, potentially leading to novel structure–activity relationships and improved drug-like properties. researchgate.net

Chemists also explore different ring combinations within the spirocyclic framework. While the 6-oxaspiro[4.5]decane system consists of a tetrahydrofuran (B95107) ring fused to a cyclohexane (B81311) ring, other combinations like spiro[indoline-3,2′-pyrrolidines] or bis-morpholine spiroacetals have been synthesized to generate scaffold diversity. researchgate.netacs.org The synthesis of different spirocyclic systems, such as 1-oxa-4,9-diazaspiro[5.5]undecanes for opioid and sigma-1 receptor ligands, further illustrates this strategy of scaffold hopping to identify cores with superior properties. sci-hub.se

Ligand Efficiency and Conformational Restriction in SAR Optimization

The optimization of SAR for this compound derivatives is heavily influenced by the principles of ligand efficiency and conformational restriction. Spirocyclic scaffolds are a prime tool for introducing these concepts into drug design. researchgate.netacs.org

Conformational Restriction: The defining feature of a spirocyclic scaffold is the sp3-hybridized quaternary carbon that joins two rings. acs.org This structural element imparts a high degree of three-dimensionality and conformational rigidity. researchgate.netacs.org Unlike flexible aliphatic chains, the 6-oxaspiro[4.5]decane core severely limits the number of low-energy conformations the molecule can adopt. This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty upon binding to its target receptor, often leading to enhanced binding affinity and selectivity. acs.org By locking the orientation of substituents, the scaffold allows for a more precise and predictable exploration of the chemical space around a binding pocket. nih.gov

Ligand Efficiency (LE): Ligand efficiency is a metric used to assess the quality of a lead compound by relating its binding affinity to its size (typically measured by the number of non-hydrogen atoms). The goal is to achieve high potency with the smallest possible molecule. The introduction of sp3-rich, rigid scaffolds like 6-oxaspiro[4.5]decane is an effective strategy for improving ligand efficiency. researchgate.net By increasing molecular complexity and optimizing the three-dimensional shape without excessively increasing molecular weight, these scaffolds can generate potent interactions with the target. researchgate.netbldpharm.com The conformational rigidity provided by the spirocyclic core ensures that the atoms of the molecule contribute more efficiently to the binding energy, a hallmark of a high-quality, ligand-efficient drug candidate.

Computational Chemistry and Molecular Modeling of 6 Oxaspiro 4.5 Decan 1 Amine

Quantum Mechanical Studies for Electronic Structure and Reactivity

These calculations would reveal the distribution of electron density, highlighting electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined, with the HOMO-LUMO energy gap serving as an indicator of the molecule's kinetic stability and chemical reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the molecule's surface, identifying regions for potential non-covalent interactions, such as hydrogen bonding, which are critical for biological activity.

Table 1: Hypothetical Quantum Mechanical Properties of 6-Oxaspiro[4.5]decan-1-amine

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap7.7 eVReflects chemical reactivity and kinetic stability.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Note: The data in this table is illustrative and represents the type of information that would be generated from a quantum mechanical study. These are not experimentally verified values.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Binding

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. These simulations would reveal the accessible conformations of the molecule in different environments, such as in aqueous solution or when interacting with a biological target. The relative energies and populations of different conformers could be determined, providing a dynamic picture of the molecule's behavior.

In the context of drug discovery, MD simulations are particularly powerful for studying protein-ligand binding. enamine.net If a potential protein target for this compound were identified, MD simulations could be used to model the binding process, the stability of the resulting complex, and the key intermolecular interactions that maintain the bound state. enamine.net This would involve analyzing hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's binding site over the course of the simulation. There are currently no publicly available MD simulation studies specifically featuring this compound.

Docking and Scoring Methodologies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the case of this compound, docking studies would be employed to predict its binding mode and affinity for various protein targets. This process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the goodness of fit using a scoring function.

The scoring function estimates the binding free energy of the protein-ligand complex, allowing for the ranking of different binding poses and different ligands. nih.gov A successful docking study could identify potential biological targets for this compound and provide a structural hypothesis for its mechanism of action. This information is invaluable for guiding further experimental studies. As of now, specific docking and scoring studies for this compound have not been published.

Table 2: Illustrative Docking Results for this compound against a Hypothetical Kinase Target

ParameterValueInterpretation
Binding Affinity (kcal/mol)-8.2A hypothetical strong binding affinity.
Key Interacting ResiduesAsp145, Lys72, Leu23Amino acids in the binding pocket forming interactions.
Hydrogen Bonds2Number of hydrogen bonds between the ligand and protein.

Note: This table presents a hypothetical outcome of a molecular docking study to illustrate the data that would be generated. These results are not based on experimental data.

De Novo Design and Virtual Screening Applications in Spirocyclic Compound Discovery

De novo design and virtual screening are two key computational strategies in the discovery of new bioactive compounds. De novo design involves the computational construction of novel molecules with desired properties, often by assembling molecular fragments within the constraints of a target's binding site. nih.gov The 6-oxaspiro[4.5]decane core could serve as a starting scaffold in de novo design programs to generate novel derivatives with potentially improved potency or selectivity.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.gov While there are no specific virtual screening studies published that focus on this compound, this compound could be included in libraries of spirocyclic compounds for screening against various therapeutic targets. The three-dimensional nature of spirocycles makes them attractive for targeting protein-protein interactions and other challenging targets. enamine.net

Advanced Derivatives and Applications of the 6 Oxaspiro 4.5 Decan 1 Amine Scaffold in Chemical Biology

Design and Synthesis of Functionalized Analogs for Probes and Tool Compounds

The development of chemical probes and tool compounds is essential for dissecting biological pathways and validating new drug targets. The 6-Oxaspiro[4.5]decan-1-amine scaffold is an attractive starting point for such endeavors due to its unique three-dimensional structure. The design of functionalized analogs often focuses on introducing reporter groups (fluorophores, biotin (B1667282) tags) or reactive moieties for covalent labeling, using the primary amine as a key chemical anchor.

The synthesis of such spirocycles can be challenging due to the requisite formation of a sterically hindered quaternary carbon at the spiro-center. tandfonline.comconsensus.app However, advances in synthetic methodology are making these scaffolds more accessible. nih.gov Once the core is synthesized, the amine group can be readily functionalized via standard reactions like acylation, sulfonylation, or reductive amination to append desired chemical functionalities.

A practical application of this concept is illustrated by the development of 6-oxaspiro[4.5]decane derivatives as modulators of specific biological targets. For instance, a patent describes analogs of this scaffold that have been functionalized to act as mu-opioid receptor (MOR) agonists, indicating their potential for developing treatments for pain and related disorders. google.com This highlights how the core scaffold can be decorated to achieve specific biological activity. The design process for these tool compounds involves a careful balance of maintaining the spirocyclic core's favorable properties while introducing functionalities that enable target interaction and reporting.

Table 1: Strategies for Functionalizing the this compound Scaffold

Modification StrategyReagents/ConditionsResulting Functional GroupApplication
Acylation Acid chlorides, AnhydridesAmideAttachment of linkers, pharmacophores
Sulfonylation Sulfonyl chloridesSulfonamideModulation of physicochemical properties
Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃Secondary/Tertiary AmineIntroduction of diverse substituents
Alkylation Alkyl halidesSecondary/Tertiary AmineFine-tuning of basicity and steric profile

Integration into Complex Polycyclic Architectures

The use of spirocyclic building blocks is a powerful strategy for the synthesis of complex, multi-ring systems with significant structural novelty. The inherent three-dimensionality of the this compound scaffold makes it an ideal substructure for incorporation into larger, more complex polycyclic architectures. This approach, often featured in diversity-oriented synthesis, allows for the creation of compound libraries with broad coverage of three-dimensional chemical space. tandfonline.com

While specific examples of integrating the this compound scaffold into larger polycyclic systems are not extensively documented in current literature, the principle has been demonstrated with related spirocyclic systems. For example, other azaspirocycles have been successfully used as key components in the synthesis of natural product analogs and complex bioactive molecules. researchgate.net These synthetic campaigns leverage the rigid conformation of the spiro-core to control the spatial orientation of appended ring systems, leading to unique and well-defined molecular shapes. The amine functionality on the this compound scaffold provides a convenient point for annulation reactions, where additional rings can be fused to construct more elaborate structures. The potential exists to use this scaffold as a cassette, which can be inserted into molecules to impart favorable properties such as improved metabolic stability or to explore new binding interactions with biological targets.

Chemoinformatic Analysis of Spirocyclic Chemical Space

Chemoinformatics provides the tools to conceptualize and navigate the vastness of "chemical space"—the ensemble of all possible molecules. scispace.com Analyzing the portion of this space occupied by spirocyclic compounds reveals unique structural and physicochemical properties. Spirocycles are noted for their high sp³-character and distinct three-dimensionality, which are desirable traits for modern drug candidates. researchgate.net

Systematic analyses have identified tens of thousands of bioactive compounds containing spiro systems, yet the combinations of different ring sizes and types remain relatively limited. researchgate.net This suggests that significant territory within the spirocyclic chemical space is yet to be explored. The this compound scaffold, combining a five-membered tetrahydrofuran (B95107) ring with a six-membered cyclohexane (B81311) ring, represents one such combination.

Chemoinformatic methods allow for the in-silico evaluation of libraries based on this scaffold. Key descriptors for analysis include:

Fraction of sp³ carbons (Fsp³): Spirocycles inherently have a high Fsp³, which often correlates with improved solubility and metabolic stability.

Principal Moments of Inertia (PMI): This descriptor quantifies the three-dimensionality of a molecule. Spirocyclic scaffolds like this compound populate regions of PMI space that are distinct from flat, aromatic compounds.

Pharmacophore Modeling: The spatial arrangement of the amine and the ether oxygen in the scaffold can be used to define a 3D pharmacophore for virtual screening campaigns.

While a dedicated chemoinformatic analysis of the this compound chemical space has not been published, its properties can be inferred from broader analyses of spirocyclic amines. chemrxiv.org Such studies help prioritize synthetic efforts towards analogs with the highest potential for biological activity and favorable drug-like properties.

Table 2: Key Chemoinformatic Descriptors for Analyzing Spirocyclic Scaffolds

DescriptorDefinitionRelevance to Spirocycles
Fraction sp³ (Fsp³) The ratio of sp³ hybridized carbons to the total carbon count.High Fsp³ is characteristic of spirocycles and is linked to improved drug-like properties.
Molecular Complexity A measure based on the number of atoms, bonds, cycles, and stereocenters.Spirocycles possess higher complexity than simple ring systems, offering more intricate interactions with targets.
Principal Moments of Inertia (PMI) Values describing the mass distribution of a molecule, used to assess its shape (rod-like, disk-like, or spherical).Spirocycles exhibit greater 3D character (more spherical) compared to flat aromatic systems.
Scaffold Diversity The variety of core ring structures within a compound library.Spirocycles contribute significantly to scaffold diversity, providing access to novel chemical matter. researchgate.net

Prospects for Novel Target Exploration through Spirocyclic Diversity

The quest for novel biological targets and first-in-class medicines requires the exploration of new chemical space. Spirocyclic scaffolds are increasingly recognized as "privileged structures" that can interact with a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes. tandfonline.com The unique conformational constraints and three-dimensional diversity of spirocycles can lead to improved potency and selectivity. nih.gov

The this compound scaffold is well-positioned to contribute to these efforts. Its key features include:

Structural Novelty: It provides access to a region of chemical space that is underrepresented in many screening libraries. tandfonline.comresearchgate.net

Synthetic Tractability: The amine handle allows for the straightforward creation of diverse libraries of compounds through parallel synthesis.

Favorable Physicochemical Properties: The sp³-rich core is expected to confer properties like improved solubility and metabolic stability compared to more aromatic systems.

The demonstrated activity of related derivatives at the mu-opioid receptor provides a proof-of-concept for the utility of this scaffold. google.com By systematically exploring derivatives of this compound, there is a high potential for discovering new modulators of previously "undruggable" targets. The structural rigidity of the scaffold can help minimize the entropic penalty upon binding to a target protein, a valuable feature in structure-based drug design. researchgate.net Future work will likely focus on synthesizing and screening libraries of these compounds against a wide array of biological targets, leveraging the unique three-dimensional diversity offered by the spirocyclic core to unlock new therapeutic possibilities.

Conclusion and Future Perspectives in 6 Oxaspiro 4.5 Decan 1 Amine Research

Current Challenges in Spirocyclic Amine Chemistry

The synthesis of spirocyclic amines presents a number of hurdles for synthetic chemists. A primary challenge is the construction of the spirocyclic core itself, which often requires specialized multi-step synthetic sequences that can be low-yielding and lack stereocontrol. The introduction of functional groups, such as the amine in 6-Oxaspiro[4.5]decan-1-amine, at specific positions on the spirocyclic scaffold adds another layer of complexity.

Furthermore, the inherent rigidity of the spirocyclic framework can sometimes be a double-edged sword. While it can pre-organize a molecule for optimal interaction with a biological target, it can also make the molecule conformationally restricted, potentially hindering its ability to adopt the necessary geometry for a desired interaction. The development of synthetic methods that allow for precise control over the stereochemistry of the spirocenter and the appended functional groups is a critical area of ongoing research.

Emerging Trends and Methodological Advancements

To address the synthetic challenges, a number of innovative strategies are emerging. Catalytic methods, including those employing transition metals and organocatalysts, are being developed to facilitate the efficient and enantioselective synthesis of spirocycles. These methods often involve cascade reactions that can build molecular complexity rapidly from simple starting materials.

Photocatalysis and electrochemistry are also showing promise as green and efficient tools for the construction of spirocyclic frameworks. google.com These techniques can enable novel bond-forming reactions under mild conditions, opening up new avenues for the synthesis of complex spirocyclic amines. Additionally, computational modeling is becoming an increasingly important tool for predicting the properties of spirocyclic compounds and for guiding the design of synthetic targets.

Future Directions for Basic and Translational Research on Spirocyclic Systems

The future of research on spirocyclic systems like this compound is bright, with potential applications spanning from fundamental chemical synthesis to drug discovery and materials science. A key direction for basic research will be the continued development of novel and efficient synthetic methodologies to access a wider diversity of spirocyclic scaffolds with precise control over their three-dimensional structure.

In the realm of translational research, spirocyclic amines are attractive building blocks for the development of new therapeutic agents. Their rigid structures can lead to high binding affinity and selectivity for biological targets, which is a desirable feature in drug design. Patents mentioning derivatives of 6-oxaspiro[4.5]decane suggest its utility as a scaffold in the development of novel therapeutics, particularly in the area of opioid receptor modulation. google.com

Further exploration of the chemical space around the 6-Oxaspiro[4.5]decane core, including the synthesis and evaluation of a wider range of derivatives, is warranted. This will undoubtedly lead to a deeper understanding of the structure-activity relationships of this important class of molecules and could pave the way for the discovery of new compounds with valuable biological and material properties.

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